molecular formula CH4 B3428152 Carbon-13C CAS No. 6532-48-5

Carbon-13C

Cat. No.: B3428152
CAS No.: 6532-48-5
M. Wt: 17.035 g/mol
InChI Key: VNWKTOKETHGBQD-OUBTZVSYSA-N
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Description

Carbon-13C (¹³C) is a stable isotope of carbon, constituting approximately 1.1% of naturally occurring carbon. Unlike radioactive Carbon-14 (¹⁴C), ¹³C is non-radioactive and is widely utilized in scientific research due to its nuclear spin (I = ½), which enables detection via nuclear magnetic resonance (NMR) spectroscopy . Its isotopic signature is critical in metabolic flux analysis, structural elucidation of organic compounds, and environmental tracing . Key identifiers include CAS 14762-74-4, molecular formula C, and synonyms such as "Carbon-13" and "this compound atom" .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbon-13 can be prepared through several methods. One common approach involves the thermal diffusion of methane enriched with carbon-13. This process uses an isotope separation cascade to achieve high levels of enrichment . Another method involves the use of elemental carbon-13 to synthesize calcium carbide, which is then used to generate acetylene. This acetylene can serve as a universal building block for various organic transformations .

Industrial Production Methods: In industrial settings, carbon-13 is often produced using customized growth chambers and hydroponic nutrient supply. For example, plants can be grown in an atmosphere enriched with carbon-13 dioxide, resulting in uniformly labeled plant material . This method is particularly useful for producing large quantities of carbon-13-labeled compounds for research purposes.

Chemical Reactions Analysis

Types of Reactions: Carbon-13 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the behavior of carbon atoms in different chemical environments .

Common Reagents and Conditions: Common reagents used in reactions involving carbon-13 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions can vary widely depending on the specific transformation being studied. For example, the synthesis of carbon-13-labeled acetylene from calcium carbide requires specific temperature and pressure conditions .

Major Products Formed: The major products formed from reactions involving carbon-13 depend on the specific reagents and conditions used. For instance, the oxidation of carbon-13-labeled organic compounds can produce carbon-13-labeled carbonyl compounds, while reduction reactions can yield carbon-13-labeled alcohols .

Scientific Research Applications

Hyperpolarized 13C^{13}C13C MRI

Hyperpolarized 13C^{13}C magnetic resonance imaging (MRI) has emerged as a powerful tool for studying metabolic processes in vivo. This technique enhances the signal of 13C^{13}C compounds, allowing for real-time imaging of metabolic pathways associated with various diseases, particularly cancer.

  • Key Findings :
    • Cancer Detection : Elevated lactate production in tumors can be monitored through the conversion of hyperpolarized [1-13C^{13}C]pyruvate to [1-13C^{13}C]lactate, providing insights into tumor metabolism and treatment response .
    • Clinical Applications : Studies have demonstrated the utility of hyperpolarized 13C^{13}C MRI in various cancers, including prostate, breast, and pancreatic cancers .
Cancer TypeYear of First Clinical StudyKey Findings
Prostate2013Initial studies showed promise for diagnosis .
Breast2023Monitored metabolic changes post-treatment .
PancreaticOngoingEvaluating tumor metabolic profiles .

Non-Invasive Breath Tests

The carbon-13 urea breath test is a widely used diagnostic tool for detecting Helicobacter pylori infections. Patients ingest a 13C^{13}C-labeled substrate, and the resulting CO2 in exhaled breath is analyzed to confirm infection.

  • Advantages :
    • Non-invasive and patient-friendly.
    • High accuracy in diagnosing gastrointestinal diseases .

Tracing Biochemical Pathways

Carbon-13 is extensively used as a tracer in metabolic studies to understand biochemical pathways and metabolic fluxes.

  • Applications :
    • Researchers utilize 13C^{13}C-labeled substrates to track the transformation of nutrients within metabolic processes, enhancing our understanding of drug metabolism and disease mechanisms .
Substrate UsedStudy FocusKey Outcomes
[U-13C^{13}C]glucoseDiabetes researchInsights into glucose metabolism .
[2-13C^{13}C]acetateCancer metabolismUnderstanding lipid synthesis in tumors .

Carbon Cycling Studies

13C^{13}C is utilized to study carbon cycling in ecosystems, helping researchers understand carbon sources and sinks.

  • Research Insights :
    • Isotope ratios of 13C/12C^{13}C/^{12}C provide insights into plant photosynthesis and respiration processes, contributing to our knowledge of climate change impacts on ecosystems .

Application in Liver Function Assessment

A study evaluated the use of 13C^{13}C-octanoate breath tests to assess liver function in rat models with induced liver cirrhosis.

  • Findings :
    • The breath test showed sensitivity to liver injury markers, indicating its potential for evaluating hepatic function non-invasively .

NMR Signal Enhancement Techniques

Recent advancements in dynamic nuclear polarization (DNP) have significantly enhanced 13C^{13}C NMR signals, improving the analysis of complex biomolecules.

  • Impact :
    • Enhanced sensitivity allows for better characterization of small metabolites relevant to cancer research and other fields .

Mechanism of Action

The mechanism of action of carbon-13 involves its ability to be detected by NMR spectroscopy due to its nuclear magnetic moment. This property allows researchers to study the behavior of carbon atoms in various chemical and biological systems. For example, in the urea breath test, carbon-13-labeled urea is metabolized by the enzyme urease, producing carbon-13-labeled carbon dioxide, which can be detected in the breath .

Comparison with Similar Compounds

Isotopic Comparisons: ¹³C vs. Other Carbon Isotopes

Property Carbon-12 (¹²C) Carbon-13 (¹³C) Carbon-14 (¹⁴C)
Natural Abundance ~98.9% ~1.1% Trace (radiogenic)
Nuclear Spin (I) 0 ½ 0
Radioactivity Non-radioactive Non-radioactive Radioactive (β⁻ decay)
Primary Applications Baseline reference NMR, isotopic tracing Radiocarbon dating
Detection Methods N/A NMR, MS Accelerator MS

¹³C-Labeled Compounds vs. Non-Labeled Analogs

Carbon-13C Monoxide (CO-¹³C)

Property CO-¹³C Natural CO (¹²C)
Molecular Formula ¹³CO CO
Molecular Weight 29.02 g/mol 28.01 g/mol
Density 1.25 g/mL (25°C) 1.25 g/mL (25°C)
Applications Breath tests (e.g., ¹³C-methacetin for liver function) , metabolic studies Industrial synthesis, fuel combustion

CO-¹³C is pivotal in medical diagnostics, such as assessing hepatocyte microsomal activity via ¹³C-methacetin breath tests, where its isotopic label allows precise tracking of metabolic pathways .

This compound Tetrachloride (CCl₄-¹³C)

Property CCl₄-¹³C Natural CCl₄ (¹²C)
Molecular Formula ¹³CCl₄ CCl₄
Molecular Weight 154.82 g/mol 153.82 g/mol
Applications NMR solvent, isotopic tracer in environmental studies Industrial solvent, refrigerant

CCl₄-¹³C is used in NMR to resolve spectral overlaps and study reaction mechanisms, leveraging its distinct ¹³C chemical shifts .

¹³C in Organic vs. Inorganic Matrices

Matrix Example Role of ¹³C Analytical Technique
Organic Compounds Ent-kaurenoic acid Structural elucidation via ¹³C-NMR 2D NMR, HSQC
Polymers Natural rubber Vulcanization studies via solid-state ¹³C-NMR SSNMR
Environmental Samples Elemental carbon (EC) Source apportionment via δ¹³C Isotope ratio MS

In organic chemistry, ¹³C-NMR provides unambiguous carbon skeleton assignments, while in environmental science, δ¹³C values differentiate biogenic vs. fossil fuel-derived carbon .

Biological Activity

Carbon-13 (13C^{13}\text{C}) is a stable isotope of carbon that has garnered significant attention in biological and environmental research due to its unique properties and applications. This article explores the biological activity of 13C^{13}\text{C}, focusing on its role in metabolic studies, ecological assessments, and potential applications in medicine and environmental science.

Overview of Carbon-13

Carbon-13 is a non-radioactive isotope, comprising approximately 1.1% of natural carbon. It is used extensively in various fields, including biochemistry, ecology, and medicine, primarily due to its ability to serve as a tracer in metabolic studies. The incorporation of 13C^{13}\text{C} into biological molecules allows researchers to track metabolic pathways and understand the dynamics of carbon cycling in ecosystems.

Metabolic Tracing with Carbon-13

Metabolic Pathway Analysis

One of the primary applications of 13C^{13}\text{C} is in tracing metabolic pathways in living organisms. Recent studies have demonstrated the feasibility of using 13C^{13}\text{C} labeling to analyze the metabolism of human cells. For instance, a study utilizing colorectal carcinoma cell lines showed that 13C^{13}\text{C} isotopes could be incorporated into various metabolites, providing insights into active metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle .

Table 1: Summary of Metabolic Pathways Traced with Carbon-13

PathwayKey Findings
GlycolysisActive turnover observed with 13C^{13}\text{C} metabolites .
TCA CycleNo 13C^{13}\text{C} labeling observed in TCA cycle metabolites .
Amino Acid MetabolismBranched-chain amino acids showed significant 13C^{13}\text{C} enrichment .

Ecological Applications

Carbon Cycling Studies

In ecological research, 13C^{13}\text{C} is used to study carbon cycling within ecosystems. For example, the incorporation of 13C^{13}\text{C}-labeled carbon dioxide into microbial communities has been shown to enhance our understanding of soil microbial dynamics and nutrient cycling. A study indicated that fungi were predominant in incorporating 13C^{13}\text{C}-CO₂ into microbial biomass under elevated CO₂ conditions, highlighting the role of fungi in carbon flow from plants to soils .

Table 2: Microbial Incorporation of Carbon-13

Microbial GroupDominance Under CO₂ Conditions
FungiDominant under elevated CO₂ conditions .
BacteriaVaried dominance depending on CO₂ concentration .

Medical Applications

Breath Tests for Metabolism

The use of 13C^{13}\text{C} in breath tests has emerged as a non-invasive method for assessing metabolic processes. For instance, breath tests utilizing 13C^{13}\text{C} can effectively measure the digestion and absorption of carbohydrates and lipids, providing valuable diagnostic information regarding metabolic disorders .

Case Study: Breath Tests

A case study involving captive pigeons demonstrated that breath analysis using 13C/12C^{13}\text{C}/^{12}\text{C} ratios could distinguish between different dietary contributions (C3 vs. C4 plants), thereby offering insights into dietary habits and metabolic efficiency .

Q & A

Q. Basic: How to design experiments using Carbon-13C as a stable isotope tracer in metabolic or chemical studies?

Methodological Answer:
this compound is widely used as a tracer to study metabolic pathways, reaction mechanisms, or environmental processes. Key considerations include:

  • Synthesis & Isotopic Purity : Use validated synthetic routes (e.g., labeled precursors like ¹³C-sucrose or ¹³C-CO₂) to ensure isotopic enrichment ≥99% .
  • Detection Methods : Pair experiments with techniques like NMR (for structural tracking) or isotope-ratio mass spectrometry (IRMS, for quantifying ¹³CO₂ in breath tests) .
  • Controls : Include unlabeled controls to distinguish endogenous vs. tracer-derived signals. For clinical studies, account for dietary ¹³C background (e.g., C₄ plant consumption) by pre-screening participants or using higher enrichment .

Q. Basic: What analytical techniques are essential for detecting this compound in biological or chemical systems?

Methodological Answer:

  • Solid-State NMR (SSNMR) : Leverage ¹³C chemical shift anisotropy (CSA) and 2D correlation experiments (e.g., 2Q/SQ) to resolve overlapping signals in complex matrices like graphene oxide or biomolecules .
  • Mass Spectrometry : Use gas chromatography-IRMS (GC-IRMS) for high-precision quantification of ¹³C in breath, blood, or environmental samples .
  • Isotopic Dilution Analysis : Calibrate instruments with certified ¹³C standards to minimize baseline drift .

Q. Advanced: How can researchers resolve structural ambiguities in this compound-labeled compounds using advanced NMR techniques?

Methodological Answer:

  • Multi-Dimensional SSNMR : Apply 2Q/SQ or 3Q/SQ correlation experiments to eliminate diagonal noise and clarify connectivity between ¹³C nuclei (e.g., distinguishing ¹³C–OH from ¹³C–O–¹³C in graphene oxide) .
  • CSA Measurements : Combine experimental data with computational modeling (e.g., density functional theory) to validate structural hypotheses .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-abundance ¹³C nuclei in complex biological systems .

Q. Advanced: How to mitigate confounding variables in clinical studies using ¹³C-labeled substrates (e.g., breath tests)?

Methodological Answer:

  • Dietary Adjustments : Pre-screen participants for C₄ plant-based diets (e.g., maize, sugarcane) that elevate baseline ¹³C levels. Use substrates with higher isotopic enrichment (e.g., ¹³C-sucrose >99%) to overcome background noise .
  • Protocol Standardization : Minimize sample handling errors (e.g., breath collection timing, spillage) through rigorous training and automated systems .
  • Local Capacity Building : Collaborate with regional labs for on-site breath sample analysis to reduce logistical delays .

Q. Advanced: How to optimize the synthesis of this compound-labeled compounds to ensure isotopic integrity?

Methodological Answer:

  • Precursor Selection : Use high-purity ¹³C starting materials (e.g., ¹³C-barium carbonate for ¹³CO₂ synthesis) to minimize isotopic dilution .
  • Reaction Monitoring : Employ real-time IR spectroscopy or inline NMR to track isotopic incorporation and adjust reaction conditions .
  • Post-Synthesis Purification : Use preparative chromatography or distillation to isolate labeled compounds from unreacted precursors .

Q. Advanced: How to address contradictions in this compound data arising from methodological variations?

Methodological Answer:

  • Cross-Validation : Compare results across multiple techniques (e.g., NMR, IRMS, X-ray diffraction) to confirm isotopic distribution or structural assignments .
  • Metadata Reporting : Document synthesis protocols, instrument parameters, and calibration standards in detail to enable reproducibility .
  • Error Analysis : Quantify uncertainties (e.g., via Monte Carlo simulations) for isotopic enrichment measurements and kinetic modeling .

Properties

IUPAC Name

carbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4/h1H4/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912297
Record name Carbon-13
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

17.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14762-74-4, 6532-48-5
Record name Carbon C-13
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon-13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methane-C13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbon-13C
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBON C-13
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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